Methylnaphthidate (CAS 231299-82-4), commonly known as HDMP-28, is a high-potency piperidine-based monoamine reuptake inhibitor. Structurally, it is the 2-naphthyl analogue of methylphenidate. In laboratory and industrial contexts, HDMP-28 is primarily procured as a high-purity analytical reference standard for forensic toxicology and as a specialized pharmacological tool in neurochemistry. Its defining baseline properties include significantly enhanced lipophilicity, an extended half-life, and a distinct triple-reuptake inhibition profile (DAT, NET, and SERT) driven by the bulky naphthyl substitution. These attributes make it an indispensable standard for laboratories mapping novel psychoactive substances or investigating monoamine transporter binding affinities where standard phenidates are inadequate [1].
Substituting methylphenidate or other phenidate analogues for HDMP-28 fundamentally compromises both analytical and pharmacological workflows. In forensic mass spectrometry (GC-MS/LC-MS), the substitution of a phenyl ring with a naphthalene ring drastically alters the compound's retention time, ionization efficiency, and fragmentation pathways, meaning generic phenidate standards cannot calibrate for HDMP-28 detection. Pharmacologically, methylphenidate lacks the structural bulk required to interact meaningfully with the serotonin transporter (SERT). Consequently, using methylphenidate as a proxy in receptor binding assays fails to replicate the triple-reuptake inhibition profile specific to the naphthyl-substituted structure of HDMP-28, rendering comparative data invalid [1].
HDMP-28 demonstrates a substantially higher binding affinity for the dopamine transporter (DAT) compared to its parent structure, methylphenidate. In comparative in vitro synaptosomal assays, the threo-(R,R) enantiomer of HDMP-28 exhibits a Ki of approximately 0.6 nM at DAT, representing a 5- to 10-fold increase in potency over methylphenidate (which typically shows IC50/Ki values in the 25–85 nM range depending on the assay). This enhanced affinity is directly attributed to the increased lipophilic bulk of the 2-naphthyl group [1].
| Evidence Dimension | DAT Binding Affinity (Ki) |
| Target Compound Data | Ki ≈ 0.6 nM (threo-HDMP-28) |
| Comparator Or Baseline | Methylphenidate (Ki/IC50 ≈ 25–85 nM) |
| Quantified Difference | 5- to 10-fold higher DAT affinity |
| Conditions | In vitro radioligand binding assay |
Procuring HDMP-28 is essential for neurochemical assays requiring a high-potency DAT inhibitor, as methylphenidate lacks the affinity needed for sensitive competitive binding models.
The structural modification from a phenyl to a 2-naphthyl ring fundamentally alters the compound's selectivity profile. While methylphenidate is highly selective for DAT and NET with negligible affinity for the serotonin transporter (SERT Ki > 10,000 nM), HDMP-28 acts as a triple reuptake inhibitor. Quantitative binding studies reveal that HDMP-28 possesses significant SERT affinity with a Ki of 105 nM. This shift demonstrates that the bulky aryl ring system mimics the bicyclic indole ring of serotonin, enabling SERT interaction [1].
| Evidence Dimension | SERT Binding Affinity (Ki) |
| Target Compound Data | Ki = 105 nM |
| Comparator Or Baseline | Methylphenidate (Ki > 10,000 nM) |
| Quantified Difference | Over 95-fold increase in SERT affinity |
| Conditions | In vitro SERT radioligand displacement assay |
Researchers studying serotonin transport or developing triple reuptake inhibitors must select HDMP-28, as standard methylphenidate is completely inactive at SERT.
In forensic and toxicological screening, HDMP-28 cannot be substituted by other phenidates due to its distinct physicochemical properties. The 2-naphthyl substitution increases the molecular weight to 283.37 g/mol (compared to 233.31 g/mol for methylphenidate) and significantly increases lipophilicity. This results in a fundamentally different chromatographic retention time and distinct mass spectrometric fragmentation patterns (e.g., naphthyl-associated fragments rather than phenyl fragments) under standard GC-MS and LC-HR-MS protocols [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (Analytical Profile) |
| Target Compound Data | MW = 283.37 g/mol, distinct naphthyl fragmentation |
| Comparator Or Baseline | Methylphenidate (MW = 233.31 g/mol, phenyl fragmentation) |
| Quantified Difference | +50.06 g/mol mass shift and longer LC retention |
| Conditions | Standard GC-MS and LC-HR-MS forensic screening panels |
Forensic and analytical laboratories must procure the exact HDMP-28 standard to accurately calibrate instruments and prevent false negatives in drug screening.
For integration into mainstream analytical workflows, HDMP-28 is typically procured as a hydrochloride salt or a pre-formulated 1.0 mg/mL methanolic solution. The hydrochloride salt form ensures high stability and excellent solubility in polar organic solvents (such as methanol and acetonitrile) and aqueous buffers containing 0.1% formic acid. This solubility profile is critical for direct injection into LC-MS systems without requiring complex derivatization, unlike some crude biological matrices or less soluble free-base analogues .
| Evidence Dimension | Solubility and LC-MS compatibility |
| Target Compound Data | Highly soluble in MeOH/MeCN and aqueous formic acid |
| Comparator Or Baseline | Free-base phenidates or crude mixtures |
| Quantified Difference | Enables direct 1.0 mg/mL standard formulation |
| Conditions | Standard LC-MS mobile phase preparation (e.g., 50:50 MeCN:Water with 0.1% FA) |
Procuring the formulated methanolic solution or the HCl salt ensures immediate compatibility with standard LC-MS/GC-MS workflows, eliminating handling errors associated with free-base insolubility.
Directly downstream of its distinct mass, lipophilicity, and retention time, HDMP-28 is a critical reference standard for GC-MS and LC-HR-MS libraries used by customs, law enforcement, and clinical toxicology labs to identify novel psychoactive substances accurately [1].
Leveraging its high DAT affinity and SERT engagement (Ki = 105 nM), HDMP-28 is utilized as a high-potency comparator in neuropharmacological research mapping the structure-activity relationships (SAR) of triple reuptake inhibitors [1].
Due to the steric bulk of the naphthyl group altering its metabolic half-life and enzymatic degradation compared to methylphenidate, HDMP-28 is procured for comparative in vitro metabolism studies to evaluate the stability of bulky ester-based stimulants [1].